N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(9-13-7-8-21-11-13)18-17(20)15-10-16(22-19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBNQCWPCQKNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis and Furan-Oxazole Coupling
The foundational route involves the condensation of furan-3-ylpropan-2-amine with 5-phenyl-1,2-oxazole-3-carbonyl chloride. The amine precursor, 1-(furan-3-yl)propan-2-amine, is synthesized via reductive amination of furan-3-carbaldehyde with nitroethane, followed by catalytic hydrogenation. The oxazole moiety is constructed through cyclization of benzoylacetonitrile with hydroxylamine hydrochloride under acidic conditions, yielding 5-phenyl-1,2-oxazole-3-carboxylic acid. Subsequent activation with thionyl chloride generates the acyl chloride intermediate.
Critical Parameters :
- Temperature : 0–5°C during acylation to prevent side reactions.
- Solvent : Anhydrous dichloromethane ensures compatibility with moisture-sensitive intermediates.
Reaction Mechanism :
The amide bond formation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, releasing HCl. Steric hindrance from the furan-3-yl and propan-2-yl groups necessitates prolonged reaction times (12–24 h) for complete conversion.
Optimization of Cyclization Conditions
Cyclization of the linear precursor to form the oxazole ring is achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). POCl₃-mediated cyclization at 80°C for 6 h affords the oxazole core with 68% yield, while PPA at 120°C for 3 h improves yield to 74% but requires rigorous post-reaction neutralization.
Comparative Data :
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 6 | 68 |
| PPA | 120 | 3 | 74 |
Side Reactions :
- Overheating (>130°C) promotes furan ring opening, forming undesired dihydrofuran derivatives.
- Incomplete neutralization of PPA leads to hydrolysis of the oxazole ring.
Gewald’s Reaction Modifications for Oxazole Synthesis
Two-Component Reaction with Knoevenagel Adducts
A modified Gewald’s reaction enables the construction of the oxazole-carboxamide framework. Benzaldehyde reacts with ethyl cyanoacetate to form a Knoevenagel adduct, which undergoes cyclocondensation with hydroxylamine hydrochloride in ethanol at reflux (78°C). The resulting 5-phenyl-1,2-oxazole-3-carboxylate is hydrolyzed to the carboxylic acid and coupled with 1-(furan-3-yl)propan-2-amine using EDCI/HOBt.
Advantages :
Yield Profile :
| Step | Yield (%) |
|---|---|
| Knoevenagel Adduct | 85 |
| Oxazole Cyclization | 72 |
| Amide Coupling | 65 |
| Overall Yield | 40 |
Microwave-Assisted Acceleration
Microwave irradiation (150 W, 100°C) reduces cyclocondensation time from 6 h to 20 min, achieving comparable yields (70–72%). This method minimizes thermal decomposition of the furan moiety, which is prone to ring-opening under conventional heating.
Characterization and Analytical Validation
Spectroscopic Identification
¹H NMR (DMSO-d₆, 300 MHz) :
- δ 7.80–7.45 (m, 5H, Ph), 6.60 (s, 1H, furan H-4), 6.35 (d, J = 3.0 Hz, 1H, furan H-5), 4.20 (m, 1H, CH(CH₃)₂), 3.10 (dd, J = 14.0 Hz, 1H, CH₂), 2.85 (dd, J = 14.0 Hz, 1H, CH₂), 1.25 (d, J = 6.5 Hz, 6H, CH₃).
IR (KBr, cm⁻¹) :
- 3280 (N–H stretch), 1665 (C=O), 1600 (C=N), 1510 (aromatic C=C).
Mass Spectrometry :
Crystallographic Data
Single-crystal X-ray diffraction confirms the trans configuration of the carboxamide group relative to the oxazole ring. Key metrics:
- Bond Lengths: C=O (1.221 Å), C–N (1.335 Å).
- Dihedral Angle: 85.2° between oxazole and furan planes.
Comparative Analysis of Synthetic Routes
| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Condensation-Cyclization | 68–74 | ≥98 | High | Moderate |
| Gewald’s Modification | 40 | 95 | Medium | Low |
| Microwave-Assisted | 70 | 97 | High | High |
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl group.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity to the target. The phenyl group can also contribute to hydrophobic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Oxazole vs. Pyrazole vs. Thiophene
- Target Compound : The 1,2-oxazole core contains one oxygen atom, contributing to moderate polarity and hydrogen-bonding capacity.
- Pyrazole Analogues: Compounds such as N-[1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-furyl)-1,2-oxazole-3-carboxamide () replace oxazole with pyrazole.
- Thiophene Analogues: N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide () substitutes phenyl with thiophene.
Table 1: Heterocyclic Core Comparison
*Estimated based on molecular formula C₁₇H₁₆N₂O₃.
Substituent Effects on Pharmacokinetics
Aromatic Substituents
- Chlorobenzyl () : The 4-chloro substituent introduces electron-withdrawing effects, which may improve metabolic stability and halogen bonding in target proteins .
Aliphatic Chains
- Propan-2-yl-Furan (Target) : The furan-3-yl group provides a planar, conjugated system for π-π stacking, while the propan-2-yl linker adds flexibility.
Table 2: Substituent Impact on Properties
Key Research Findings and Implications
Electron-Donating vs. Withdrawing Groups : Chlorobenzyl () and alkoxy () substituents demonstrate opposing electronic effects, influencing target selectivity and potency. The target compound’s furan group balances moderate electron donation with metabolic stability .
Heterocycle-Driven Solubility : Oxazole cores (Target, ) generally exhibit lower solubility than pyrazole or thiophene derivatives, necessitating formulation adjustments for in vivo applications .
Safety and Handling : Aliphatic chains (e.g., propan-2-yl) in the target compound may reduce acute toxicity compared to chlorinated analogues (), though furan rings could introduce reactive metabolite risks .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxazole ring structure, which is known for its diverse biological properties. The presence of furan and phenyl groups enhances its chemical reactivity and potential interactions with biological targets.
Research indicates that compounds with oxazole frameworks often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Studies have demonstrated that such compounds can trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Anticancer Activity
A series of in vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Apoptosis induction via caspase activation |
| U937 (Leukemia) | 1.54 | Inhibition of cell proliferation |
| A549 (Lung) | 2.41 | Cell cycle arrest at G1 phase |
These results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In vivo studies have also indicated that this compound possesses anti-inflammatory effects. For instance, it has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation.
Study 1: Anticancer Efficacy in Mice
A recent study evaluated the efficacy of this compound in a mouse model bearing human breast cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, with histological analysis revealing increased apoptosis rates within the tumors.
Study 2: Inhibition of Inflammatory Response
Another study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed that administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
